10-Carboxy-13-deoxycarminomycin

Description

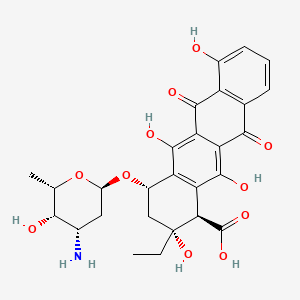

Structure

2D Structure

3D Structure

Properties

CAS No. |

97583-07-8 |

|---|---|

Molecular Formula |

C27H29NO11 |

Molecular Weight |

543.5 g/mol |

IUPAC Name |

(1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylic acid |

InChI |

InChI=1S/C27H29NO11/c1-3-27(37)8-13(39-14-7-11(28)21(30)9(2)38-14)16-17(20(27)26(35)36)25(34)18-19(24(16)33)23(32)15-10(22(18)31)5-4-6-12(15)29/h4-6,9,11,13-14,20-21,29-30,33-34,37H,3,7-8,28H2,1-2H3,(H,35,36)/t9-,11-,13-,14-,20-,21+,27+/m0/s1 |

InChI Key |

MMYTYGXIKKVLES-AGMCFEMXSA-N |

SMILES |

CCC1(CC(C2=C(C1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |

Canonical SMILES |

CCC1(CC(C2=C(C1C(=O)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O |

Synonyms |

10-carboxy-13-deoxocarminomycin D 788-1 D-788-1 D788-1 |

Origin of Product |

United States |

Structural Modification and Structure Activity Relationship Sar Studies in a Research Context

Rational Design of Derivatives for Research Purposes

The rational design of derivatives from 10-Carboxy-13-deoxycarminomycin is primarily rooted in its role as a biosynthetic precursor. Research efforts have focused on understanding the enzymatic machinery that processes this molecule, thereby enabling the creation of novel anthracyclines through genetic engineering of the producing organisms, such as Streptomyces species.

A key strategy involves the use of blocked mutant strains of these bacteria. For instance, a daunorubicin-blocked mutant strain, RPM-5, derived from Streptomyces sp. D788, has been shown to accumulate this compound as a major metabolite. ebi.ac.uk This accumulation provides a platform for semi-synthetic approaches where the carboxyl group at C-10 can be a target for chemical modification to explore its influence on biological activity.

Furthermore, the broader field of anthracycline research informs the rational design of derivatives. Glycodiversification, the process of altering the sugar moiety attached to the aglycone, is a common strategy to develop analogues with improved therapeutic indices. usp.br While not directly starting from isolated this compound, these studies provide a blueprint for how its structure, particularly the aglycone, could be modified to generate novel compounds for research into mechanisms of action and resistance.

Impact of Structural Modifications on Enzymatic Recognition

The structure of this compound is critical for its recognition and subsequent modification by enzymes in the daunorubicin (B1662515) and doxorubicin (B1662922) biosynthetic pathways. Specific enzymes have been identified that interact with this intermediate, and any structural alterations can significantly impact this recognition.

Another crucial enzymatic transformation is the removal of the carbomethoxy group from ε-rhodomycinone-glycoside (rhodomycin D) to yield this compound, a reaction catalyzed by the DauP gene product in Streptomyces sp. strain C5. ebi.ac.uk This highlights the enzymatic machinery's ability to recognize and process precursors to form this specific intermediate. The presence of the C-10 carboxyl group is a direct result of this enzymatic action.

The following table summarizes the known enzymatic interactions involving this compound:

| Enzyme | Source Organism | Substrate(s) | Product(s) |

| DauP | Streptomyces sp. strain C5 | Rhodomycin (B1170733) D | This compound |

| DauK | Streptomyces sp. strain C5 | This compound | 4-O-methyl-10-Carboxy-13-deoxycarminomycin |

Comparison with Related Anthracycline Intermediates for SAR Insights

The structure-activity relationship (SAR) of this compound can be elucidated by comparing it with other biosynthetic intermediates. The primary structural difference between this compound and its immediate precursor, rhodomycin D, is the presence of a carboxyl group at C-10 instead of a carbomethoxy group. This seemingly minor change has significant implications for the molecule's properties and subsequent enzymatic processing.

The table below provides a structural comparison of this compound with related anthracycline intermediates:

| Compound | C-10 Substituent | C-13 Side Chain | Sugar Moiety |

| This compound | -COOH | -CH2CH3 | Daunosamine (B1196630) |

| Rhodomycin D | -COOCH3 | -CH2CH3 | Rhodosamine |

| 13-deoxycarminomycin | -H | -CH2CH3 | Daunosamine |

| Carminomycin | -H | -COCH2OH | Daunosamine |

| Daunorubicin | -H | -COCH3 | Daunosamine |

The presence of the C-10 carboxyl group in this compound introduces a negative charge at physiological pH, which can influence its interaction with DNA and cellular targets compared to its non-carboxylated counterparts.

Generation of Novel Research Probes and Intermediates

While specific examples of this compound being used as a scaffold for research probes are not extensively documented in publicly available literature, its inherent structure lends itself to such applications. The C-10 carboxyl group provides a convenient chemical handle for the attachment of fluorescent tags, biotin (B1667282) moieties, or other reporter groups. Such probes would be invaluable for studying the cellular uptake, subcellular localization, and target interactions of anthracyclines.

The accumulation of this compound in blocked mutant strains like RPM-5 makes it an attractive starting material for the semi-synthesis of novel anthracycline derivatives. ebi.ac.uk By chemically modifying the C-10 carboxyl group or other functionalities, researchers can generate a library of new compounds. These novel intermediates can then be used to probe the substrate specificity of downstream biosynthetic enzymes or be evaluated for their own biological activities. This approach allows for the exploration of chemical space around the anthracycline scaffold that is not accessible through direct fermentation.

Analytical Methodologies for Research

Isolation and Purification Techniques for Research Use

The isolation of 10-carboxy-13-deoxycarminomycin from its producing organism, typically a species of Streptomyces, is a multi-step process designed to separate the target compound from a complex mixture of other metabolites and cellular components. While specific protocols for this exact compound are not extensively detailed in publicly available literature, general methods for anthracycline recovery from fermentation broths provide a well-established framework.

The process generally begins after a period of fermentation. The culture broth is first acidified and then extracted with an organic solvent, such as chloroform, to partition the anthracycline compounds into the organic phase. This crude extract, containing a mixture of related anthracyclines and other secondary metabolites, is then concentrated. nih.gov

Subsequent purification is achieved through various chromatographic techniques. Thin-layer chromatography (TLC) is often employed for initial analysis and method development. For preparative scale, column chromatography is a standard procedure. More advanced and efficient purification can be achieved using High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns which separate compounds based on their hydrophobicity.

A general workflow for the isolation and purification of anthracyclines from Streptomyces culture is outlined below:

| Step | Technique | Description |

| 1. Fermentation | Microbial Culture | Cultivation of the producing Streptomyces strain in a suitable nutrient medium to encourage the production of secondary metabolites, including this compound. |

| 2. Extraction | Solvent Extraction | The fermentation broth is typically acidified and then extracted with a water-immiscible organic solvent (e.g., chloroform, ethyl acetate) to separate the anthracyclines from the aqueous phase. nih.gov |

| 3. Concentration | Rotary Evaporation | The organic extract is concentrated under reduced pressure to yield a crude mixture of metabolites. |

| 4. Preliminary Separation | Column Chromatography | The crude extract is subjected to column chromatography (e.g., silica (B1680970) gel) to separate fractions based on polarity, enriching the concentration of the target compound. |

| 5. Final Purification | Preparative HPLC | The enriched fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity. |

Spectroscopic Characterization (NMR, HR-ESI-LCMS) for Structure Elucidation of Products in Research

The definitive identification and structural elucidation of this compound are accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. These techniques provide detailed information about the compound's molecular weight, elemental composition, and the connectivity of its atoms.

High-Resolution Electrospray Ionization Liquid Chromatography-Mass Spectrometry (HR-ESI-LCMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₂₇H₂₉NO₁₁), the expected monoisotopic mass is 543.1741 g/mol . nih.gov HR-ESI-LCMS analysis would confirm this mass with high accuracy, providing strong evidence for the compound's elemental composition. The fragmentation pattern observed in the MS/MS spectrum can also offer valuable structural information, particularly regarding the sugar moiety and the aglycone core.

Below is a table of expected spectroscopic data based on the known structure of this compound and typical values for related anthracyclines.

| Technique | Parameter | Expected Data for this compound (C₂₇H₂₉NO₁₁) |

| HR-ESI-MS | Molecular Formula | C₂₇H₂₉NO₁₁ |

| Monoisotopic Mass | 543.1741 (Calculated) nih.gov | |

| Major Adducts | [M+H]⁺, [M+Na]⁺ | |

| ¹H NMR | Aromatic Protons | Signals in the δ 7.0-8.0 ppm range, characteristic of the anthraquinone (B42736) core. |

| Sugar Protons | Signals corresponding to the daunosamine (B1196630) moiety, including the anomeric proton. | |

| Aliphatic Protons | Signals for the ethyl group and other protons on the tetracyclic ring. | |

| ¹³C NMR | Carbonyl Carbons | Resonances > δ 180 ppm for the quinone carbonyls and the carboxylic acid. |

| Aromatic Carbons | Signals in the δ 110-160 ppm range. | |

| Sugar Carbons | Signals characteristic of the daunosamine sugar. | |

| Aliphatic Carbons | Signals for the ethyl group and other sp³ hybridized carbons. |

Chromatographic Methods (UPLC, HPLC) for Separation and Quantification in Biosynthetic Studies

In the context of biosynthetic research, accurate and sensitive methods are required to separate and quantify this compound from complex mixtures, such as fermentation broths of wild-type or genetically engineered Streptomyces strains. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose.

These techniques, particularly when coupled with mass spectrometry (LC-MS) or photodiode array (PDA) detectors, allow for the robust separation of closely related anthracycline analogues and the precise quantification of the target compound. Reversed-phase chromatography is most commonly employed, utilizing C18 columns.

UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, which are critical for detecting and quantifying low-abundance intermediates in biosynthetic pathways. nih.gov

The development of a robust chromatographic method would involve the optimization of several parameters, as detailed in the table below, which outlines typical conditions for the analysis of anthracyclines.

| Parameter | HPLC | UPLC |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid or phosphoric acid). sielc.com | Gradient of acetonitrile and water with 0.1% formic acid. nih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min nih.gov |

| Detection | Photodiode Array (PDA) or Fluorescence Detector | PDA, Mass Spectrometer (QTOF or Triple Quadrupole) nih.gov |

| Column Temperature | 25 - 40 °C | 30 - 50 °C nih.gov |

| Injection Volume | 10 - 20 µL | 1 - 5 µL nih.gov |

These analytical methodologies are indispensable for advancing the understanding of this compound's biosynthesis and for facilitating the discovery and development of new anthracycline antibiotics.

Research Applications and Future Directions

Utilization as a Biochemical Probe for Anthracycline Biosynthesis Studies

10-Carboxy-13-deoxycarminomycin is a pivotal intermediate in the biosynthesis of anthracyclines, and its accumulation in mutant strains of Streptomyces has been instrumental in dissecting this complex pathway. When the biosynthetic pathway is blocked at a step subsequent to the formation of this compound, it accumulates, providing a clear marker for the inactivated enzymatic function. For instance, a blocked mutant strain of a baumycin-producing Streptomyces sp. D788, designated RPM-5, was found to accumulate this compound as a major precursor metabolite. ebi.ac.uk This allows researchers to identify and characterize the enzymes that would normally modify it, such as those responsible for reactions at the C-13 position or the removal of the C-10 carboxyl group.

The study of this intermediate has been crucial in understanding the function of specific enzymes. For example, the dauP gene product from Streptomyces sp. strain C5 was definitively shown to be responsible for removing the carbomethoxy group from an earlier precursor to form this compound. ebi.ac.uk Furthermore, the enzyme DauK from the same strain has been shown to methylate this compound at the 4-hydroxyl position, demonstrating a broader substrate specificity than previously understood. ebi.ac.uk These detailed insights are essential for piecing together the complete biosynthetic map of clinically important anthracyclines like doxorubicin (B1662922).

Role in Understanding Polyketide Synthase Pathways

The biosynthesis of the complex polyketide backbone of this compound is orchestrated by Type II polyketide synthases (PKSs). nih.gov These multi-enzyme complexes are responsible for the iterative condensation of simple building blocks, typically malonyl-CoA, to generate a diverse array of natural products. nih.govwikipedia.org The study of intermediates like this compound provides fundamental insights into the programming and specificity of these molecular assembly lines.

The general mechanism of PKSs involves a series of decarboxylative Claisen condensations. nih.gov In the case of anthracyclines, a starter unit is extended by the sequential addition of multiple malonyl-CoA derived extender units. The resulting polyketide chain undergoes a series of cyclizations and modifications to form the characteristic four-ring structure of the anthracycline core. By analyzing the structure of this compound, researchers can infer the number and type of extender units used and the sequence of enzymatic reactions catalyzed by the PKS. This knowledge is not only crucial for understanding anthracycline biosynthesis but also contributes to the broader field of polyketide natural product research.

Potential for Biosynthetic Pathway Engineering for Novel Anthracycline Analogues

A thorough understanding of the role of this compound opens up avenues for the rational design of novel anthracycline analogues through biosynthetic pathway engineering. By manipulating the genes encoding the enzymes that act on this intermediate, it is possible to generate new compounds with potentially improved therapeutic properties, such as enhanced efficacy or reduced side effects.

For example, by inactivating the genes responsible for the subsequent enzymatic steps, this compound can be accumulated and isolated. This intermediate can then be used as a substrate for chemical or enzymatic modifications to create semi-synthetic anthracyclines. Furthermore, the introduction of genes from other biosynthetic pathways could lead to the creation of hybrid anthracyclines with novel functionalities. This approach of "combinatorial biosynthesis" has the potential to greatly expand the chemical diversity of this important class of anticancer agents.

Unexplored Enzymatic Reactions and Metabolic Fates

While the main pathway for anthracycline biosynthesis involving this compound is well-established, there are likely unexplored enzymatic reactions and alternative metabolic fates for this intermediate. The metabolic networks within producing organisms are often complex, with the potential for shunt pathways and the formation of minor, yet potentially bioactive, metabolites.

For instance, the blocked mutant strain RPM-5, in addition to accumulating this compound, also produced nine minor anthracycline metabolites. ebi.ac.uk Five of these were new compounds with modifications at the C-10 position or altered side chains at C-9. ebi.ac.uk This highlights the potential for discovering novel enzymatic activities by studying the full metabolic profile of mutant strains. Further investigation into the enzymes responsible for these alternative reactions could reveal new biocatalysts for generating diverse anthracycline structures.

Integration with Systems Biology Approaches in Actinomycetes

To gain a more comprehensive understanding of anthracycline biosynthesis and its regulation, the study of key intermediates like this compound can be integrated with systems biology approaches. Actinomycetes, the primary producers of anthracyclines, are amenable to multi-omics analyses, including genomics, transcriptomics, proteomics, and metabolomics.

By combining these large-scale datasets, it is possible to construct detailed metabolic models of the producing organisms. Within these models, this compound represents a critical node. By perturbing the system, for example, through gene knockouts or overexpression of regulatory genes, and monitoring the resulting changes in the flux through the pathway and the accumulation of this intermediate, researchers can identify bottlenecks and key regulatory control points. This holistic view can inform metabolic engineering strategies aimed at improving the production titers of desired anthracyclines or for the targeted overproduction of novel analogues for drug discovery efforts.

Q & A

Q. What are the key biosynthetic pathways involving 10-carboxy-13-deoxycarminomycin (CDOC) in Streptomyces species?

CDOC is an intermediate in anthracycline antibiotic biosynthesis, notably in pathways leading to daunorubicin and doxorubicin. In Streptomyces sp. strain C5, CDOC is produced via enzymatic demethylation of rhodomycin D by DauP (rhodomycin D esterase) and subsequently decarboxylated to 13-deoxycarminomycin (DOC) . CDOC also arises spontaneously during degradation of 4-O-methylrhodomycin D under non-biological conditions . Experimental validation involves HPLC and TLC to track intermediates, coupled with enzyme assays using recombinant S. lividans strains expressing DauP and DauK .

Q. How is CDOC structurally characterized, and what analytical methods are critical for its identification?

Structural characterization of CDOC relies on mass spectrometry (MS) for molecular weight determination, nuclear magnetic resonance (NMR) for stereochemical analysis, and chromatographic methods (HPLC, TLC) for purity assessment. For example, CDOC (product D788-1) was isolated from Streptomyces sp. strain D788 using solvent extraction and column chromatography, with MS data confirming its molecular formula . Researchers must account for spontaneous decarboxylation/dehydration artifacts (e.g., akrobomycin formation) during sample preparation .

Q. What genetic tools are used to study CDOC metabolism in Streptomyces?

Recombinant strains of S. lividans expressing dauP (esterase) and dauK (methyltransferase) are critical for elucidating CDOC metabolism. Gene knockout mutants (e.g., Streptomyces sp. D788) help identify enzymes required for CDOC decarboxylation. Desalted mycelial extracts from these strains are assayed in vitro under controlled pH (7.5–8.0) to monitor substrate conversion via HPLC .

Advanced Research Questions

Q. How do DauP and DauK enzymes synergistically regulate CDOC decarboxylation, and what experimental evidence resolves mechanistic contradictions?

DauP alone partially decarboxylates CDOC to DOC, but DauK enhances this reaction by methylating intermediates (e.g., 10-carboxy-13-deoxydaunorubicin). In vitro assays with purified enzymes revealed that DauK’s 4-O-methylation activity stabilizes intermediates, reducing non-enzymatic degradation . Contradictions arise from in vivo vs. in vitro observations: recombinant S. lividans TK24 (pANT144) converts 100% of rhodomycin D to 13-deoxydaunorubicin in 48 hours, while in vitro extracts achieve only partial conversion, suggesting cofactor dependencies or pH effects .

Q. What methodological challenges arise in distinguishing CDOC from its degradation products, and how can they be mitigated?

CDOC degrades spontaneously into akrobomycin (via decarboxylation/dehydration) and bis-anhydro-13-deoxycarminomycinone (via sugar loss). Researchers must use cold-chain storage, inert atmospheres, and rapid analysis (e.g., real-time MS) to minimize artifacts. Comparative TLC Rf values and HPLC retention times for CDOC (0.15–0.20) vs. akrobomycin (0.45–0.50) enable differentiation .

Q. How does the cytochrome P-450 enzyme DoxA influence downstream modifications of CDOC derivatives, and what experimental designs optimize its activity?

DoxA hydroxylates DOC at C-13 to form carminomycin, a precursor to daunorubicin. Activity assays require microsomal fractions from S. lividans expressing DoxA, NADPH regeneration systems, and oxygenated buffers. LC-MS/MS quantifies hydroxylated products, while UV-Vis spectroscopy monitors anthraquinone chromophore shifts (λmax 480–495 nm) .

Q. What role does CDOC play in the evolutionary adaptation of Streptomyces to antibiotic resistance?

CDOC accumulation in blocked mutants (e.g., dauP knockouts) suggests it may act as a stress metabolite. Transcriptomic studies under CDOC exposure can identify upregulated efflux pumps (e.g., drrAB) or resistance genes. Comparative genomics of CDOC-producing vs. non-producing strains may reveal horizontal gene transfer events linked to anthracycline biosynthetic clusters .

Methodological Guidelines

- Enzyme Assays : Use desalted mycelial extracts (1 mg/ml protein) in Tris-HCl (pH 8.0) with S-adenosylmethionine (for DauK) or NADPH (for DoxA). Monitor reactions at 30°C with HPLC .

- Artifact Mitigation : Add EDTA to chelate metal ions that accelerate non-enzymatic degradation. Use anaerobic chambers for oxygen-sensitive steps .

- Data Validation : Cross-reference MS/NMR data with published Rf values (Table 2 in ) and EC numbers (e.g., EC 2.1.1.292 for DauK) from IUBMB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.